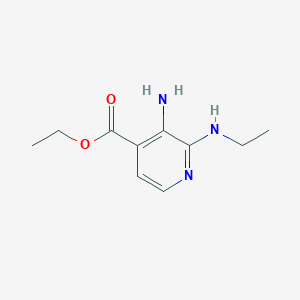
Ethyl 3-amino-2-(ethylamino)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-(ethylamino)isonicotinate is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of isonicotinic acid and features both amino and ethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate typically involves the reaction of ethyl isonicotinate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-amino-2-(ethylamino)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isonicotinates.
科学的研究の応用
Ethyl 3-amino-2-(ethylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 3-amino-2-(ethylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to the desired biological or chemical outcomes.
類似化合物との比較
Similar Compounds
Ethyl isonicotinate: Lacks the amino and ethylamino groups, making it less reactive in certain reactions.
3-Aminoisonicotinic acid: Contains an amino group but lacks the ethylamino group, affecting its chemical properties and reactivity.
2-Ethylaminoisonicotinic acid: Contains an ethylamino group but lacks the amino group, leading to different reactivity and applications.
Uniqueness
Ethyl 3-amino-2-(ethylamino)isonicotinate is unique due to the presence of both amino and ethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-12-9-8(11)7(5-6-13-9)10(14)15-4-2/h5-6H,3-4,11H2,1-2H3,(H,12,13) |
InChIキー |
YZFIZMMDSGCMRH-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=CC(=C1N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
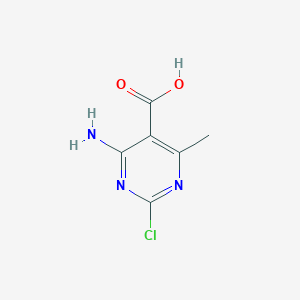
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
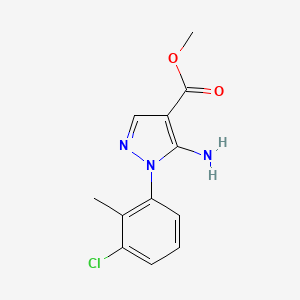
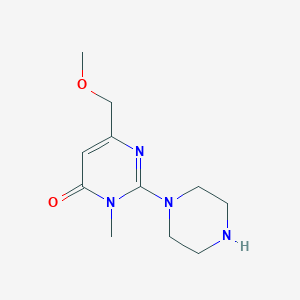

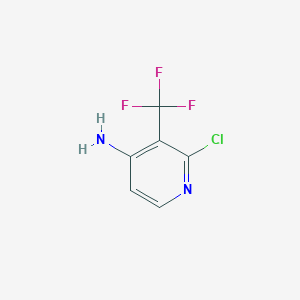
![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
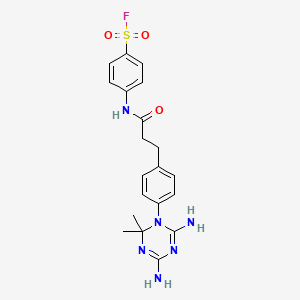
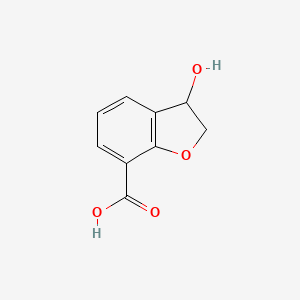
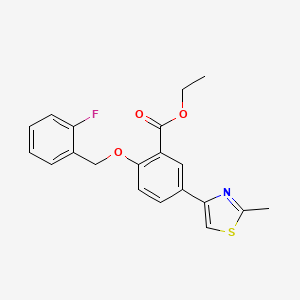
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

